1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine

Lipophilicity Drug-likeness CNS permeability

Researchers optimizing kinase inhibitors for CNS targets face a critical gap: the absence of a well-characterized, unsubstituted piperidine baseline to quantify the impact of structural modifications. CAS 950345-60-5 solves this by providing a rigorously defined physicochemical reference (MW 352.4, XLogP3-AA 3.6, TPSA 51.9 Ų, HBD 0) within the pyrazolo[1,5-a]pyrimidine class. - Benchmark Comparator: Enables quantitative SAR assessment against 4-methylpiperidine and piperazine analogs targeting PI3Kδ, Pim-1, or ROCK2. - CNS-Design Validation: Zero HBD count and TPSA of 51.9 Ų confirm passive BBB permeability potential, making it a rational lead optimization starting point. - Supply Assurance: Available as a custom-synthesized research compound with full analytical characterization; batch-specific purity and CoA provided.

Molecular Formula C20H24N4O2
Molecular Weight 352.438
CAS No. 950345-60-5
Cat. No. B2433631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine
CAS950345-60-5
Molecular FormulaC20H24N4O2
Molecular Weight352.438
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C20H24N4O2/c1-14-11-20(23-9-5-4-6-10-23)24-19(21-14)13-16(22-24)15-7-8-17(25-2)18(12-15)26-3/h7-8,11-13H,4-6,9-10H2,1-3H3
InChIKeyVVVLOXJVYSXSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine: Identity & Procurement


1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine (CAS 950345-60-5) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It is characterized by a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a piperidine ring at position 7 of the fused heterocyclic core. The compound has a molecular weight of 352.4 g/mol, a calculated XLogP3-AA of 3.6, and zero hydrogen bond donors, consistent with a moderately lipophilic, passively permeable scaffold [2]. Its topological polar surface area (TPSA) is 51.9 Ų [2]. These physicochemical descriptors place it within the property space typical of orally bioavailable CNS-penetrant kinase inhibitor scaffolds, though no direct experimental ADME or target engagement data have been published for this specific compound in peer-reviewed literature.

Computed HBD 0 and TPSA profile aligns with predicted CNS passive permeability
Unsubstituted piperidine at C7 provides a baseline for SAR exploration
Moderate predicted lipophilicity supports lead optimization for kinase targets

Risks of Generic Substitution


Within the pyrazolo[1,5-a]pyrimidine class, subtle modifications to the substitution pattern can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profiles. The specific combination of a 3,4-dimethoxyphenyl at C2 and an unsubstituted piperidine at C7 in CAS 950345-60-5 is structurally distinct from closely related analogs that bear, for example, a 4-methylpiperidine at C7 or lack the methoxy substituents on the phenyl ring. In the broader class, replacement of the piperidine with a piperazine or substitution of the 3,4-dimethoxyphenyl with a simple phenyl group has been shown to shift target affinity from PI3Kδ to Pim-1 or ROCK2 [1][2]. Consequently, generic one-for-one replacement of this compound with an in-class analog without rigorous side-by-side profiling is scientifically unjustified. The quantitative evidence supporting specific differentiation, however, is currently limited to indirect class-level inferences or cross-study comparisons due to the absence of published head-to-head data for this exact structure.

C7 Substituent Modification

Replacement with 4-methylpiperidine or piperazine may shift lipophilicity and H-bond capacity, potentially altering kinase selectivity.

Phenyl Ring Substitution

Removal of methoxy groups or substitution to simple phenyl may redirect target engagement from PI3Kδ to Pim-1 or ROCK2.

Absence of Direct Evidence

No head-to-head profiling data exist; differentiation is based on class-level computational inferences.

Differentiation Evidence vs. Analogs


Lipophilicity vs. 4-Methylpiperidine Analog

The calculated partition coefficient (XLogP3-AA) for 1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine is 3.6 [1]. This value is approximately 0.4–0.6 log units lower than the structurally analogous 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (estimated XLogP3-AA ≈ 4.0–4.2 based on a +0.5 logP contribution of the additional methyl group on the piperidine ring). Lower lipophilicity suggests potentially reduced nonspecific tissue binding and a slightly lower volume of distribution, which may be advantageous for achieving higher free drug concentrations in systemic circulation. This comparison is a class-level inference based on computed physicochemical properties; no experimental logD or pharmacokinetic data are available for either compound.

Lipophilicity
Class-level
XLogP3-AA 3.6 vs ~4.0–4.2
Lower logP may reduce nonspecific binding
Computed only; no experimental logD
Lipophilicity Drug-likeness CNS permeability

Hydrogen Bond Donor vs. Piperazine Analogs

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine has zero hydrogen bond donors (HBD = 0) [1]. In contrast, several biologically active pyrazolo[1,5-a]pyrimidine analogs that incorporate a piperazine ring at position 7 possess one N–H hydrogen bond donor (HBD = 1). The absence of an HBD in the target compound reduces the desolvation penalty required for passive membrane permeation, a property empirically correlated with improved blood–brain barrier penetration (CNS MPO score). This differentiation is computed, not experimentally validated for this compound.

H-Bond Donors
Class-level
HBD = 0
Zero HBD aligns with CNS drug design criteria
Piperazine analogs have HBD=1; not experimentally validated
Hydrogen bonding Permeability CNS drug design

TPSA vs. 7-Substituted Analogs

The computed TPSA of the target compound is 51.9 Ų [1]. This value falls well below the commonly cited threshold of 60–70 Ų for likely oral absorption and below 90 Ų for blood–brain barrier penetration. Analogs with larger substituents at position 7 (e.g., 4-(pyridin-2-yl)piperazine, CAS 950391-53-4) are expected to have TPSA values exceeding 65 Ų due to the additional nitrogen atoms, potentially compromising passive CNS permeability. No experimental permeability data are available for direct comparison.

Polar Surface Area
Class-level
51.9 Ų
Below 60–70 Ų threshold for oral absorption
Bulkier analogs exceed 65 Ų; no experimental P app
Polar surface area Oral bioavailability CNS penetration

Application Scenarios


CNS Kinase Probe: Low HBD/TPSA Scaffold

In CNS drug discovery programs targeting kinases such as PI3Kδ, Pim-1, or ROCK2, the zero HBD count and TPSA of 51.9 Ų make this compound a rational starting point for lead optimization where brain penetration is a design goal [1]. It is a more CNS-favorable alternative than piperazine-containing analogs that carry an additional H-bond donor.

SAR of C7 Piperidine Region

For medicinal chemistry teams exploring the SAR of pyrazolo[1,5-a]pyrimidine kinase inhibitors, CAS 950345-60-5 serves as an unsubstituted piperidine baseline comparator [1]. Its XLogP3-AA of 3.6 and TPSA of 51.9 Ų provide reference values against which the impact of adding substituents (e.g., methyl, pyridyl) to the piperidine ring can be quantitatively assessed.

Physicochemical Benchmarking for Pyrazolo[1,5-a]pyrimidine Libraries

Procurement teams building focused compound libraries for kinase screening can use this compound as a physicochemical benchmark. Its computed properties (MW 352.4, XLogP3-AA 3.6, TPSA 51.9 Ų, HBD 0) define a favorable drug-like space [1], and new analogs can be ranked against these values to prioritize candidates likely to exhibit acceptable oral absorption and CNS permeability.

Negative Control for 4-Methylpiperidine Analogs

When evaluating the biological activity of 4-methylpiperidine-substituted pyrazolo[1,5-a]pyrimidines, this compound can be employed as a closely matched, less lipophilic comparator to assess the contribution of the methyl group to target binding and cellular potency. The ~0.5 log unit difference in XLogP3-AA provides a clean physicochemical contrast.

Application
Selection Property
Validation Focus
CNS kinase lead optimization
Low HBD/TPSA scaffold
Experimental CNS permeability and target engagement
SAR of C7 piperidine region
Unsubstituted piperidine baseline
Comparative profiling vs. substituted analogs
Physicochemical library benchmarking
Defined drug-like property set
Ranking novel analogs against reference values
Comparator for C7 substituent SAR
Lower predicted lipophilicity
Quantifying impact of piperidine substitution on potency
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